Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate typically involves the reaction of ethyl 2-bromoacetate with 3-chloro-4-cyano-1,2-thiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The presence of the cyano and chloro groups can enhance its binding affinity and specificity towards certain biological targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3-bromo-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate
- Ethyl 2-[(3-chloro-4-nitro-1,2-thiazol-5-yl)sulfanyl]acetate
- Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)oxy]acetate
Uniqueness
Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H7ClN2O2S2 |
---|---|
Molecular Weight |
262.7 g/mol |
IUPAC Name |
ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C8H7ClN2O2S2/c1-2-13-6(12)4-14-8-5(3-10)7(9)11-15-8/h2,4H2,1H3 |
InChI Key |
WQDQMQUNACWWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=NS1)Cl)C#N |
Origin of Product |
United States |
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